molecular formula C9H20IN3 B7888625 N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine compound with iodomethane (1:1)

N1-((Ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine compound with iodomethane (1:1)

Cat. No.: B7888625
M. Wt: 297.18 g/mol
InChI Key: ASYVZGDYOMRIPZ-UHFFFAOYSA-N
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Description

N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide is a chemical compound widely used in organic synthesis, particularly in the formation of amide and ester bonds. It is a derivative of carbodiimide and is known for its role as a coupling agent in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide can be synthesized through a reaction involving N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride and methyl iodide. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under anhydrous conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods: Industrial production of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide primarily undergoes substitution reactions. It acts as a dehydrating agent, facilitating the formation of amide and ester bonds by activating carboxyl groups for nucleophilic attack by amines or alcohols.

Common Reagents and Conditions: Common reagents used in reactions with N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide include primary amines, alcohols, and carboxylic acids. The reactions are typically carried out in organic solvents such as dichloromethane, acetonitrile, or dimethylformamide, under anhydrous conditions and at room temperature or slightly elevated temperatures.

Major Products: The major products formed from reactions involving N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide are amides and esters. These products are commonly used in the synthesis of peptides, proteins, and other biologically active molecules.

Scientific Research Applications

N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a coupling agent for the synthesis of peptides and other complex molecules. In biology, it is employed in the modification of biomolecules, such as the crosslinking of proteins and nucleic acids. In medicine, it is used in the development of drug delivery systems and the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide involves the activation of carboxyl groups to form reactive intermediates, which then undergo nucleophilic attack by amines or alcohols to form amide or ester bonds. The molecular targets of this compound are the carboxyl groups of the reactants, and the pathways involved include the formation of O-acylisourea intermediates and subsequent nucleophilic substitution.

Comparison with Similar Compounds

N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide methyliodide is similar to other carbodiimide derivatives such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in its solubility in water and its ability to form stable intermediates, making it more suitable for aqueous reactions and biological applications. Similar compounds include:

  • N,N’-dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride

These compounds share similar reactivity but differ in their solubility, stability, and suitability for specific applications.

Properties

InChI

InChI=1S/C8H17N3.CH3I/c1-4-9-8-10-6-5-7-11(2)3;1-2/h4-7H2,1-3H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYVZGDYOMRIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NCCCN(C)C.CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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